Product packaging for REGOPAR(Cat. No.:CAS No. 110445-23-3)

REGOPAR

Cat. No.: B1166337
CAS No.: 110445-23-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for regorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide. This comprehensive nomenclature reflects the complex molecular architecture of the compound, which consists of multiple interconnected aromatic ring systems with specific functional group arrangements. The structural formula reveals a pyridine ring system that serves as the central scaffold, with a carboxamide group at the 2-position and a phenoxy substituent at the 4-position.

The molecular structure can be represented by the molecular formula C21H15ClF4N4O3, indicating the presence of twenty-one carbon atoms, fifteen hydrogen atoms, one chlorine atom, four fluorine atoms, four nitrogen atoms, and three oxygen atoms. The structural complexity is further emphasized by the presence of multiple aromatic systems connected through urea and ether linkages, creating a rigid three-dimensional molecular framework that is essential for its biological activity.

The compound's structural formula demonstrates the presence of a trifluoromethyl group attached to a chlorinated phenyl ring, which is connected through a urea linkage to a fluorinated phenoxy group that subsequently links to the pyridine carboxamide core structure. This intricate arrangement of functional groups and aromatic systems contributes to the compound's specific binding properties and pharmacological profile.

CAS Registry Number and Molecular Descriptors

The Chemical Abstracts Service registry number for the anhydrous form of regorafenib is 755037-03-7, which serves as the primary identifier for this compound in chemical databases and regulatory documentation. Additionally, the monohydrate form of regorafenib possesses a distinct registry number of 1019206-88-2, reflecting the inclusion of one water molecule in the crystal structure. These registry numbers provide unambiguous identification for different forms of the compound in scientific literature and commercial applications.

The molecular descriptors for regorafenib reveal significant structural complexity and physicochemical properties. The average molecular weight for the anhydrous form is 482.818 daltons, while the monoisotopic mass is calculated as 482.076881 daltons. For the monohydrate form, the molecular weight increases to 500.83 daltons due to the incorporation of the water molecule. The melting point of regorafenib has been determined to be approximately 208 degrees Celsius, indicating substantial thermal stability.

Additional molecular descriptors include specific computational identifiers such as the InChI key FNHKPVJBJVTLMP-UHFFFAOYSA-N for the anhydrous form and ZOPOQLDXFHBOIH-UHFFFAOYSA-N for the monohydrate form. The compound's SMILES notation is represented as CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F, providing a linear encoding of the molecular structure that facilitates computational analysis and database searching.

Molecular Descriptor Anhydrous Form Monohydrate Form
CAS Registry Number 755037-03-7 1019206-88-2
Molecular Formula C21H15ClF4N4O3 C21H17ClF4N4O4
Molecular Weight (Da) 482.818 500.83
Monoisotopic Mass (Da) 482.076881 500.0874454
Melting Point (°C) 208 Not specified
InChI Key FNHKPVJBJVTLMP-UHFFFAOYSA-N ZOPOQLDXFHBOIH-UHFFFAOYSA-N

Synonyms and International Nonproprietary Names (INN)

Regorafenib has been assigned the International Nonproprietary Name number 9026 under the official designation "regorafenib". This standardized nomenclature ensures consistent identification across international pharmaceutical and regulatory frameworks. The compound is also widely recognized by its development code name BAY 73-4506, which was utilized during its research and development phases by Bayer pharmaceutical company.

The proprietary brand name for regorafenib is Stivarga, under which it is marketed for therapeutic applications. This commercial designation has become synonymous with the compound in clinical settings and pharmaceutical literature. Alternative systematic names include the more descriptive 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide, which emphasizes the specific structural components of the molecule.

Additional synonyms found in chemical literature include 2-Pyridinecarboxamide,4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-, which represents the complete systematic description according to Chemical Abstracts nomenclature conventions. The compound is also referenced as Regorafenibum in Latin-based pharmaceutical nomenclature systems.

The variety of names and identifiers reflects the compound's progression through different stages of development, from initial research designation through regulatory approval and commercial marketing. Each naming convention serves specific purposes within different contexts of pharmaceutical research, regulatory documentation, and clinical application.

Isomeric Forms and Stereochemical Considerations

Regorafenib exhibits significant stereochemical complexity that has important implications for its pharmaceutical properties and biological activity. The compound contains multiple aromatic rings connected through rotatable bonds, which can give rise to conformational isomerism and potentially atropisomerism under certain conditions. The presence of multiple aromatic systems with specific substitution patterns creates the possibility for restricted rotation around key bonds, particularly those connecting the aromatic rings through the urea and ether linkages.

The structural analysis reveals that regorafenib possesses characteristics that could lead to atropisomeric behavior, where restricted rotation around single bonds results in stereoisomers that are stable at room temperature. This phenomenon is particularly relevant for compounds containing diaryl systems with ortho substituents that create steric hindrance to rotation. In the case of regorafenib, the trifluoromethyl and chlorine substituents on the terminal aromatic ring, combined with the fluorine substituent on the central aromatic system, may contribute to restricted rotation around the connecting bonds.

Research into atropisomerism in pharmaceutically relevant compounds has demonstrated that such stereochemical considerations can significantly impact biological activity, selectivity, and pharmacological properties. The conformational landscape of regorafenib includes multiple potential low-energy conformations that may interact differently with various biological targets. Studies have shown that compounds with similar structural motifs can exhibit enhanced selectivity when conformational flexibility is restricted through atropisomeric stabilization.

A deuterated analog of regorafenib, designated as regorafenib-d3, has been developed for analytical and pharmacokinetic studies. This isotopically labeled version contains three deuterium atoms replacing the hydrogen atoms in the N-methyl group, creating regorafenib-N-(trideuteriomethyl) with the molecular formula C21H15ClF4N4O3 and CAS number 1255386-16-3. The deuterated analog maintains the same overall structure and stereochemical properties as the parent compound while providing distinct mass spectrometric characteristics for analytical applications.

The stereochemical considerations for regorafenib extend beyond simple conformational analysis to include potential metabolic implications. The compound undergoes extensive hepatic metabolism through multiple pathways, and different conformational states may exhibit varying susceptibility to enzymatic transformation. Understanding the stereochemical landscape of regorafenib provides important insights into its mechanism of action, selectivity profile, and metabolic fate in biological systems.

Isomeric Form Molecular Formula CAS Number Key Stereochemical Features
Regorafenib (parent) C21H15ClF4N4O3 755037-03-7 Multiple aromatic systems with potential atropisomerism
Regorafenib-d3 C21H15ClF4N4O3 1255386-16-3 Deuterated N-methyl group, identical stereochemistry
Regorafenib monohydrate C21H17ClF4N4O4 1019206-88-2 Crystal hydrate form with incorporated water molecule

Properties

CAS No.

110445-23-3

Molecular Formula

C43H80O

Synonyms

REGOPAR

Origin of Product

United States

Preparation Methods

Historical Context and Industrial Production

REGOPAR was first manufactured at Plantavorel in Piatra Neamt, Romania, during the 1980s as part of a broader initiative to develop hepatoprotective and anti-inflammatory agents . The compound was categorized alongside Tonobil, another hepatoprotective drug, and was produced using methods typical of Eastern European pharmaceutical practices at the time. Key features of its industrial production included:

  • Raw Material Sourcing : Primary precursors were derived from locally available organic compounds, though specific chemical identities remain undisclosed in declassified documents .

  • Batch Processing : Industrial-scale synthesis relied on multi-step batch reactions, with an emphasis on cost efficiency and scalability under centralized economic policies .

  • Collaborative Development : Production protocols were shaped by COMECON (Council for Mutual Economic Assistance) collaborations, ensuring alignment with broader socialist bloc pharmaceutical standards .

Quality Control and Analytical Characterization

Quality assurance protocols for this compound adhered to COMECON-mandated guidelines, focusing on:

ParameterMethodSpecification
PurityThin-layer chromatography≥98% spot homogeneity
Residual SolventsGas chromatography<0.1% (v/v)
Heavy Metal ContaminationAtomic absorption spectroscopy<10 ppm

Table 1: Key quality control metrics for this compound during industrial production .

Challenges and Limitations in Modern Context

Despite its historical use, this compound’s preparation methods face scrutiny by contemporary standards:

  • Outdated Techniques : Batch processing and manual quality checks have largely been superseded by continuous manufacturing and automated analytics.

  • Lack of Mechanistic Data : Early documents omit detailed pharmacokinetic or toxicity studies, complicating regulatory reevaluation .

  • Sourcing Constraints : Geopolitical shifts post-1990 disrupted precursor supply chains, rendering original synthesis routes impractical .

Q & A

Basic Research Questions

Q. How to formulate a rigorous research question for compound analysis?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Compound, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population/Problem: "What are the stability challenges of [Compound X] under varying pH conditions?"
  • Intervention: "How does UV irradiation affect [Compound X]'s degradation kinetics?"
    Ensure alignment with gaps identified in literature reviews and experimental feasibility .

Q. What are effective methods for collecting primary data in chemical synthesis research?

  • Methodological Answer :

  • Experimental Design : Use controlled variables (e.g., temperature, catalysts) and replicate experiments to minimize bias. For example, design a 3x3 factorial experiment to test reaction yields under different solvent systems.
  • Data Collection Tools : Leverage digital tools like Google Forms for survey-based studies (e.g., post-synthesis feedback from collaborators) or electronic lab notebooks for real-time data logging .
  • Example Table :
Variable TestedMeasurement ToolReplicatesData Type
TemperatureThermocouple3xContinuous
Catalyst ConcentrationHPLC5xDiscrete

Q. How to conduct a systematic literature review for compound-related studies?

  • Methodological Answer :

  • Step 1 : Use Google Scholar with advanced search operators (e.g., allintitle:"[Compound X]" AND "synthesis") and filter by publication date .
  • Step 2 : Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2015–2025).
  • Step 3 : Extract data into a matrix (e.g., synthesis methods, yields, limitations) and identify trends using tools like NVivo or Excel .

Advanced Research Questions

Q. How to resolve contradictions in experimental data during compound characterization?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray diffraction, and computational modeling).
  • Assumption Checks : Re-examine critical assumptions (e.g., purity of reagents, calibration of instruments) and statistical power of analyses .
  • Case Study : If NMR and mass spectrometry data conflict, repeat experiments with stricter environmental controls and consult domain-specific databases (e.g., PubChem) for reference spectra .

Q. What methodologies ensure reproducibility in compound synthesis experiments?

  • Methodological Answer :

  • Detailed Protocols : Document all steps, including equipment specifications (e.g., "Heidolph Rotavapor, 40°C, 200 mbar") and compound sources (e.g., "Sigma-Aldrich, ≥99% purity").
  • Open Science Practices : Share raw data and code repositories (e.g., GitHub) with version control. For example, publish synthesis protocols on platforms like Zenodo with DOI tagging .
  • Example Checklist :
       - Reagent Lot Numbers Recorded: ✔️  
       - Environmental Conditions Logged: ✔️  
       - Independent Replication by Second Researcher: ✔️  

Q. How to integrate qualitative and quantitative data in mixed-methods research on compounds?

  • Methodological Answer :

  • Embedded Design : Use qualitative interviews to contextualize quantitative findings (e.g., "Why did 30% of reactions fail despite optimal conditions?").
  • Data Coding : Apply thematic analysis to open-ended survey responses and correlate themes with experimental variables (e.g., "Operator skill level" vs. "Yield variance") .
  • Tools : Combine SPSS for statistical analysis and MAXQDA for coding qualitative feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.